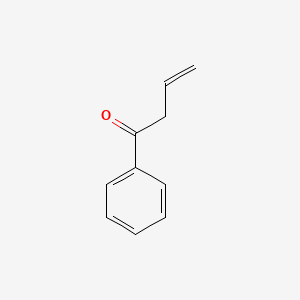

1-Phenylbut-3-en-1-one

Description

Properties

IUPAC Name |

1-phenylbut-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDNCOQBBOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IUPAC name and CAS number for 1-Phenylbut-3-en-1-one

Common Name: Allyl Phenyl Ketone CAS Registry Number: 6249-80-5

Executive Summary & Chemical Identity

1-Phenylbut-3-en-1-one is a

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | 1-Phenylbut-3-en-1-one |

| CAS Number | 6249-80-5 |

| Synonyms | Allyl phenyl ketone; 4-Phenyl-1-buten-4-one; Benzoylpropene |

| Molecular Formula | |

| Molecular Weight | 146.19 g/mol |

| SMILES | C=CCC(=O)C1=CC=CC=C1 |

| InChIKey | ZFYKDNCOQBBOST-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

Critical Distinction: Do not confuse with 1-Phenylbut-2-en-1-one (Conjugated enone) or 1-Phenylbut-3-en-2-one (Benzyl vinyl ketone).[1] The placement of the carbonyl relative to the alkene dictates the reactivity profile entirely.

Synthetic Methodology

Protocol: Grignard Addition to Benzonitrile

This method utilizes the lower reactivity of the intermediate magnesium imine salt to prevent double-addition (a common failure mode when using acid chlorides or esters).[1]

Reaction Scheme

-

Reagents: Benzonitrile (

), Allylmagnesium bromide ( -

Intermediate: N-Metalloimine (stable in solution).

-

Hydrolysis: Acidic hydrolysis yields the ketone.

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Reagent Prep: Charge the flask with Benzonitrile (50 mmol) and anhydrous THF (100 mL). Cool to 0°C.

-

Addition: Add Allylmagnesium bromide (55 mmol, 1.1 equiv) dropwise over 30 minutes.

-

Scientist's Note: The exotherm must be controlled. If the internal temp rises >10°C, the formation of biphenyl byproducts increases.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn from clear to a cloudy yellow/brown suspension (Imine salt formation).

-

Hydrolysis (Critical Step): Cool back to 0°C. Quench slowly with 1M HCl (100 mL).

-

Mechanism: The imine (

) hydrolyzes to the ketone. -

Duration: Stir vigorously for 2 hours to ensure complete hydrolysis of the imine.

-

-

Workup: Extract with

(3x). Wash combined organics with saturated -

Purification: Distillation under reduced pressure is preferred over column chromatography to avoid silica-induced isomerization.

Reactivity Profile & Stability (The "Why")

The utility of 1-Phenylbut-3-en-1-one lies in its "Skipped" Conjugation . The methylene spacer (

Isomerization Risk (The Primary Failure Mode)

Under catalytic acidic or basic conditions, the

-

Target:

(Less Stable) -

Contaminant:

(Thermodynamic Sink)

Prevention Strategy:

-

Storage: Store at -20°C under Argon.

-

Chromatography: If using silica gel, neutralize it with 1%

to prevent acid-catalyzed migration on the column. -

Usage: Use immediately in subsequent steps (e.g., Ring-Closing Metathesis or Grubb's coupling).

Applications in Drug Development

This molecule is a "Linchpin" intermediate. It allows for the construction of heterocycles found in bioactive alkaloids.

-

Ring-Closing Metathesis (RCM): Reaction with another alkene followed by RCM yields cyclic enones (e.g., synthesis of 2-substituted cyclopentenones).[1]

-

Homo-Aldol Equivalents: The allyl group acts as a latent enolate.[1] Oxidative cleavage (Ozonolysis) yields 1,4-dicarbonyls, precursors to pyrroles and thiophenes.

References

-

PubChem. (2025).[1][2][3][4] 1-Phenylbut-3-en-1-one (Compound).[1][2][3][5][6][7][8] National Library of Medicine. [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Nitrile-Grignard additions).

- Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science.

Sources

- 1. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]

- 2. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-PHENYL-3-BUTEN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]

- 7. 1-PHENYL-3-BUTEN-1-OL(80735-94-0) IR Spectrum [chemicalbook.com]

- 8. 1-Phenyl-3-buten-1-ol | CAS#:936-58-3 | Chemsrc [chemsrc.com]

Technical Guide: Reactivity and Stability of the Vinyl Ketone Group in 1-Phenylbut-3-en-1-one

The following technical guide provides an in-depth analysis of the reactivity and stability profile of 1-Phenylbut-3-en-1-one.

Executive Summary

1-Phenylbut-3-en-1-one (CAS: 6249-80-5), also known as allyl phenyl ketone, is structurally defined as a

This guide addresses the "vinyl ketone" reactivity as a latent property of 1-Phenylbut-3-en-1-one, detailing the thermodynamic drive toward conjugation, the subsequent Michael acceptor capabilities, and the requisite stability protocols to prevent uncontrolled polymerization or degradation.

Structural Analysis & Thermodynamic Landscape

The Allyl vs. Vinyl Distinctions

To understand the reactivity, one must distinguish between the kinetic product (the allyl ketone) and the thermodynamic product (the vinyl ketone).[2]

| Feature | 1-Phenylbut-3-en-1-one (Allyl Form) | 1-Phenylbut-2-en-1-one (Vinyl Form) |

| Structure | ||

| Classification | ||

| Conjugation | Disconnected (Carbonyl isolated from Alkene) | Fully Conjugated ( |

| Stability | Kinetically Stable (Isolated) | Thermodynamically Preferred ( |

| Key Reactivity | Isomerization, 1,2-Biradical Formation (Photo) | Michael Addition, Polymerization |

The Isomerization Pathway

The "vinyl ketone group" is generated in situ via prototropic migration.[2] The methylene protons (

Figure 1: Isomerization pathway converting the

Reactivity Profile

Latent Michael Acceptor Activity

While 1-Phenylbut-3-en-1-one is not an electrophile at the

-

Mechanism: The nucleophile does not attack the allyl group directly.[2] It waits for the equilibrium concentration of the vinyl form to rise, then traps it irreversibly.[2]

-

Implication for Drug Development: Compounds containing this moiety may show time-dependent toxicity or covalent binding to cysteine residues in vivo due to metabolic or environmental isomerization.

Photochemical Reactivity (Norrish & Biradicals)

Unlike simple vinyl ketones which often undergo dimerization, 1-Phenylbut-3-en-1-one exhibits unique photochemistry due to the non-conjugated alkene.

-

Triplet 1,2-Biradicals: Upon UV irradiation (308 nm), the carbonyl triplet state can sensitize the alkene intramolecularly, leading to a triplet 1,2-biradical intermediate rather than direct cis-trans isomerization or [2+2] cycloaddition.[2]

-

Stability Implication: Samples must be stored in amber vials to prevent light-induced degradation or radical-initiated cross-linking.

Stability and Handling Protocols

Chemical Stability Risks[2]

-

Base Sensitivity: Highly sensitive.[2] Exposure to

accelerates isomerization to the conjugated form within minutes.[2] -

Polymerization: The isomerized vinyl ketone (1-phenylbut-2-en-1-one) is prone to radical polymerization. Pure 1-Phenylbut-3-en-1-one is relatively stable against polymerization unless it isomerizes first.

-

Oxidation: The methylene group is susceptible to autoxidation, leading to peroxides which can initiate radical chains.[2]

Stabilization Strategy

To maintain the integrity of the vinyl ketone group (or prevent its premature formation), the following system is required:

| Parameter | Specification | Rationale |

| Storage Temp | -20°C | Slows kinetic rate of prototropic shift. |

| Atmosphere | Argon/Nitrogen | Prevents autoxidation of the activated methylene.[2] |

| Additives | 10-50 ppm BHT or Hydroquinone | Scavenges radicals if isomerization occurs. |

| Acidity | Neutral to slightly acidic (pH 5-6) | Avoids base-catalyzed isomerization. |

Experimental Protocols

Protocol: Monitoring Isomerization via 1H-NMR

This protocol validates the stability of the allyl group and detects the onset of vinyl ketone formation.[2]

Materials:

-

Analyte: 1-Phenylbut-3-en-1-one (approx. 10 mg)

-

Solvent:

(Neutralized by filtration through basic alumina if acidic impurities are suspected, or used directly if checking bulk stability).[2] -

Standard: 1,3,5-Trimethoxybenzene (Internal Standard).[2]

Methodology:

-

Baseline Scan: Dissolve analyte in

.[2] Acquire 1H-NMR (400 MHz+). -

Key Signals to Monitor:

-

Allyl Form: Doublet at

ppm ( -

Vinyl Form (Isomer): Doublet at

ppm (Vinyl

-

-

Stress Test (Optional): Add 1

L of-

Expectation: Rapid disappearance of the doublet at 3.8 ppm and emergence of the methyl doublet at 1.9 ppm.[2]

-

Protocol: Synthesis via Friedel-Crafts Allylation

If synthesizing fresh material to ensure absence of the conjugated isomer.

-

Reagents: Benzene (Solvent/Reactant), Allylacetyl chloride (or 3-butenoic acid chloride),

.[2] -

Procedure:

-

Purification: Silica gel chromatography using Hexane/EtOAc. Crucial: Use silica neutralized with 1%

only if the compound is acid-sensitive, but for this specific ketone, neutral silica is preferred to avoid base-catalyzed isomerization.

Mechanistic Visualization

The following diagram illustrates the divergence in reactivity based on environmental conditions (pH and Light).

Figure 2: Divergent reactivity pathways.[2] The "Vinyl Ketone" reactivity is accessed exclusively through the Base Catalysis branch.[2]

References

-

Formation and Direct Detection of Non-Conjugated Triplet 1,2-Biradical

-Vinylarylketone Source: Australian Journal of Chemistry URL:[2][Link] Context: Establishes the photophysical properties and lack of conjugation in the ground state.[2] -

C(alkyl)–C(vinyl) bond cleavage enabled by Retro-Pallada-Diels-Alder reaction Source: Nature Communications (via NIH/PMC) URL:[2][Link] Context: Demonstrates the utility of 1-Phenylbut-3-en-1-one as a substrate in transition-metal catalysis and its structural integrity.

-

Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: Organic & Biomolecular Chemistry URL:[Link] Context: Provides the theoretical framework for the reactivity of the isomerized vinyl ketone form (crotonophenone derivatives) with glutathione.[2]

-

Controlled photodegradation of phenyl vinyl ketone polymers Source: Polymer Chemistry (RSC) URL:[2][Link] Context: Discusses the polymerization and degradation of the related Phenyl Vinyl Ketone, relevant if the allyl ketone isomerizes and polymerizes.

Sources

Technical Guide: Discovery and History of 1-Phenylbut-3-en-1-one Synthesis

[1]

Executive Summary & Molecule Profile

1-Phenylbut-3-en-1-one (CAS: 6249-80-5), historically known as Allyl Phenyl Ketone , represents a critical scaffold in organic synthesis.[1][2] Unlike its conjugated isomer (crotophenone), this

This guide analyzes the evolution of its synthesis—from early stoichiometric organometallic methods to modern transition-metal-catalyzed cross-couplings—providing researchers with field-validated protocols and mechanistic insights.[1]

| Property | Data |

| IUPAC Name | 1-Phenylbut-3-en-1-one |

| Common Name | Allyl Phenyl Ketone |

| Molecular Formula | C₁₀H₁₀O |

| MW | 146.19 g/mol |

| Key Reactivity | Nucleophilic addition (carbonyl), Electrophilic addition (alkene), Isomerization to |

Historical Genesis & Mechanistic Evolution[1]

The synthesis of 1-phenylbut-3-en-1-one traces the trajectory of modern organic chemistry, evolving from the "brute force" reactivity of early organometallics to the precision of palladium catalysis.[1]

The Classical Era: Grignard Chemistry (Early 1900s)

The earliest and most robust route to allyl phenyl ketone emerged from the work of Victor Grignard. While the reaction of allylmagnesium bromide with benzaldehyde yields the alcohol (1-phenylbut-3-en-1-ol), the direct synthesis of the ketone required the reaction with benzonitrile .[1] This method remains a staple due to the stability of the intermediate imine salt, which prevents over-addition of the Grignard reagent—a common pitfall with acid chlorides.

The Catalytic Era: Stille Coupling (1977)

In 1977, Masanori Kosugi and Toshihiko Migita reported a breakthrough in the Bull. Chem. Soc. Jpn., demonstrating that allyltributyltin could couple with benzoyl chloride in the presence of a palladium catalyst. This work laid the foundation for what John K. Stille would later popularize as the Stille Coupling . This method offered mild conditions, tolerating functional groups incompatible with Grignard reagents.

Mechanistic Pathways Visualization

The following diagram illustrates the three primary synthetic pathways: the Grignard addition to nitrile (Route A), the Oxidation of the homoallylic alcohol (Route B), and the Stille Cross-Coupling (Route C).

Figure 1: Comparative mechanistic pathways for the synthesis of 1-Phenylbut-3-en-1-one.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, two distinct protocols are provided. Protocol A is recommended for scale-up and cost-efficiency, while Protocol B is superior for substrate tolerance in complex molecule synthesis.[1]

Protocol A: The Nitrile Addition (Grignard Route)

Best for: Large-scale preparation, cost-efficiency, and avoiding toxic tin byproducts.

Reagents:

-

Benzonitrile (10.3 g, 100 mmol)

-

Allylmagnesium bromide (1.0 M in Et₂O, 110 mL, 110 mmol)

-

Anhydrous Diethyl Ether or THF[3]

-

HCl (1M aqueous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

-

Addition: Charge the flask with Benzonitrile (100 mmol) and 50 mL of anhydrous ether. Cool to 0°C.[1]

-

Grignard Addition: Transfer the Allylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes. Observation: The solution will likely turn turbid or yellow as the imine salt precipitates.

-

Reflux: Once addition is complete, remove the ice bath and heat to a gentle reflux for 3–4 hours to ensure complete conversion of the nitrile.

-

Hydrolysis (Critical Step): Cool the mixture back to 0°C. Carefully quench with 1M HCl (150 mL). Caution: Exothermic reaction.

-

Hydrolysis Phase 2: Stir the biphasic mixture vigorously at room temperature for 2 hours (or warm slightly to 40°C) to hydrolyze the imine (Ph-C(=NMgBr)-Allyl) to the ketone.

-

Workup: Separate the organic layer.[1][3] Extract the aqueous layer with ether (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (bp ~115°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: The Stille Cross-Coupling

Best for: Late-stage functionalization, mild conditions.

Reagents:

-

Benzoyl Chloride (1.40 g, 10 mmol)

-

Allyltributyltin (3.64 g, 11 mmol)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (115 mg, 1 mol%)

-

Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, charge a Schlenk flask with Benzoyl Chloride, Allyltributyltin, and Toluene (20 mL).

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst quickly to minimize air exposure. The solution typically turns yellow/orange.[1]

-

Reaction: Seal the flask and heat to 100°C for 2–4 hours. Monitor by TLC (disappearance of acid chloride).[1]

-

Workup: Cool to room temperature. Dilute with ether and add aqueous KF (Potassium Fluoride) solution.[1] Stir vigorously for 30 minutes. Reasoning: KF precipitates the toxic tributyltin byproduct as insoluble Bu₃SnF, facilitating removal.

-

Filtration: Filter the resulting white precipitate through a pad of Celite.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Comparative Analysis & Data

| Metric | Route A: Grignard (Nitrile) | Route B: Stille Coupling | Route C: Alcohol Oxidation |

| Atom Economy | High | Low (Stoichiometric Tin waste) | Moderate (Oxidant waste) |

| Yield (Typical) | 65–80% | 85–95% | 70–85% (2 steps) |

| Reagent Cost | Low | High (Tin & Pd catalyst) | Low |

| Toxicity | Low (Ether/Mg) | High (Organotin is neurotoxic) | Variable (Cr(VI) vs DMP) |

| Scalability | Excellent | Poor (Tin removal is difficult) | Good |

Stability Note: Isomerization

Researchers must be aware that 1-phenylbut-3-en-1-one is prone to acid- or base-catalyzed isomerization to the thermodynamically more stable conjugated isomer, 1-phenylbut-2-en-1-one (Crotophenone) .[1]

-

Avoid: Prolonged exposure to strong acids or bases during workup.[1]

-

Storage: Store at 4°C, preferably stabilized or under inert gas.

References

-

Kosugi, M., Shimizu, Y., & Migita, T. (1977). Reaction of organic halides with organotin compounds catalyzed by palladium complexes.[1][4][5][6] Bulletin of the Chemical Society of Japan, 50(11), 3010.

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638.

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Nitrile-Grignard additions).

- Trost, B. M., & Verhoeven, T. R. (1982). Allylic Alkylation. Comprehensive Organometallic Chemistry, 8, 799. (Context on allyl reactivity).

-

PubChem. (n.d.).[1][7][8][9] 1-Phenylbut-3-en-1-one Compound Summary. National Center for Biotechnology Information.[1]

Sources

- 1. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6249-80-5: 3-Buten-1-one,1-phenyl- | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. (3-Methylbut-1-EN-1-YL)benzene | C11H14 | CID 11029977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-[(1R)-1-phenylbut-3-enyl]benzamide | C17H17NO | CID 40521401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-Phenylbut-3-en-1-one in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Phenylbut-3-en-1-one in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Phenylbut-3-en-1-one (Vinylacetophenone). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles that govern the solubility of this compound. We will examine its molecular structure, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This guide is structured to provide not only data but also a foundational understanding of the causal factors influencing solubility, thereby empowering scientists to make informed decisions in experimental design, formulation, and purification processes.

Introduction: The Significance of 1-Phenylbut-3-en-1-one and its Solubility

1-Phenylbut-3-en-1-one, a vinylogous analog of acetophenone, is an unsaturated ketone with a molecular structure that presents unique opportunities and challenges in synthetic and medicinal chemistry. Its conjugated system, comprising a phenyl ring, a carbonyl group, and a vinyl group, makes it a valuable precursor for a variety of chemical transformations.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification techniques like recrystallization and chromatography, and is a cornerstone of formulation for biological screening and drug delivery. An imprecise understanding of solubility can lead to failed experiments, impure products, and unreliable bioassay results. This guide provides the necessary theoretical framework and practical methodologies to master the solubility profile of 1-Phenylbut-3-en-1-one.

Physicochemical Profile and Structural Analysis

To understand the solubility of 1-Phenylbut-3-en-1-one, we must first analyze its molecular properties. The structure dictates its interaction with solvent molecules.

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol [1]

-

Structure: The molecule consists of a nonpolar phenyl group and a butene chain, coupled with a polar carbonyl (C=O) group.

-

Polarity: The key to its solubility lies in the balance between its components. The phenyl ring and the hydrocarbon chain are hydrophobic (nonpolar), while the ketone's carbonyl group introduces significant polarity and a site for dipole-dipole interactions. The molecule lacks hydroxyl (-OH) or amine (-NH) groups, meaning it cannot act as a hydrogen bond donor, though the carbonyl oxygen can act as a hydrogen bond acceptor.[2]

-

Analogs: Its structure is related to chalcone (1,3-diphenylprop-2-en-1-one), which is known to be generally soluble in organic solvents like ethanol, acetone, and dichloromethane but insoluble in water.[3] This provides a strong basis for predicting the behavior of 1-Phenylbut-3-en-1-one.

The presence of ten carbon atoms for a single primary polar group suggests that the nonpolar character will dominate, predicting poor solubility in highly polar solvents like water.[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solvents with a polarity similar to the solute are most effective at dissolving it.

Factors Influencing the Solubility of 1-Phenylbut-3-en-1-one

The interplay between the solute's structural features and the solvent's properties determines the extent of solubility. This relationship is visualized in the diagram below.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Preparation: To a 20 mL glass scintillation vial, add approximately 5 mL of the chosen solvent. Record the exact volume. Add an excess amount of 1-Phenylbut-3-en-1-one (e.g., 500 mg) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Securely cap the vial. Place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. [4]3. Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess solid to settle completely.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid drawing up solid particles, keep the pipette tip well above the settled solid.

-

Filtration: Immediately pass the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed (to ± 0.1 mg) evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.

-

Solvent Removal: Place the evaporating dish in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat, which could sublime the solid.

-

Final Weighing: Once the solute is completely dry (constant weight), reweigh the evaporating dish. The difference between the final and initial weight is the mass of 1-Phenylbut-3-en-1-one that was dissolved in the aliquot of the solvent.

-

Calculation:

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Solubility (mol/L): (Mass of residue (g) / Molecular Weight (146.19 g/mol )) / Volume of aliquot (L)

-

-

Trustworthiness Check: Repeat the experiment in triplicate to ensure the results are reproducible. The standard deviation of the measurements should be acceptably low.

Conclusion

While specific quantitative solubility data for 1-Phenylbut-3-en-1-one is not prevalent in public literature, a robust and scientifically sound prediction of its behavior can be made through analysis of its molecular structure and comparison with known analogs. This guide establishes that 1-Phenylbut-3-en-1-one is expected to be highly soluble in common polar aprotic and nonpolar organic solvents and poorly soluble in water. This profile is a direct consequence of the interplay between its polar carbonyl group and its dominant nonpolar hydrocarbon framework. For researchers requiring precise quantitative data for applications such as formulation or process chemistry, the detailed gravimetric protocol provided offers a reliable and trustworthy method for empirical determination.

References

- Solubility of Things. (n.d.). Chalcone.

- Benchchem. (n.d.). 1-Phenyl-3-buten-1-ol | 936-58-3.

- ResearchGate. (2017). Which is the best solvent that has zero percent solubility for chalcone crystals other than water?.

- ChemicalBook. (2026). 1-PHENYL-3-BUTEN-1-OL | 936-58-3.

- ResearchGate. (2015). (PDF) Chalcones: A Solubility Study at Different Temperatures.

-

PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenylbut-3-en-1-ol. Retrieved February 4, 2026, from [Link]

-

Chemsrc. (n.d.). 1-Phenyl-3-buten-1-ol | CAS#:936-58-3. Retrieved February 4, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

PubChem. (n.d.). Chalcone. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved February 4, 2026, from [Link]

Sources

A Technical Guide to the Biological Activities of 1-Phenylbut-3-en-1-one Derivatives: Mechanisms, Applications, and Methodologies

Abstract

Derivatives of 1-phenylbut-3-en-1-one, a core structure within the broader class of compounds known as chalcones, represent a privileged scaffold in medicinal chemistry. Characterized by an α,β-unsaturated ketone system, these molecules are adept at interacting with a multitude of biological targets, primarily through Michael-type addition reactions with nucleophilic residues like cysteine. This reactivity underpins a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will dissect the causality behind their biological functions, from the inhibition of tubulin polymerization in cancer cells to the suppression of key inflammatory mediators like the NLRP3 inflammasome. Furthermore, this document furnishes detailed, field-proven experimental protocols for the evaluation of these activities, offering a validated framework for researchers in the field. The synthesis of technical data, mechanistic insights, and practical methodologies is intended to empower drug discovery and development professionals to effectively harness the therapeutic promise of this versatile chemical class.

The Chalcone Backbone: A Foundation for Diverse Bioactivity

The compound 1-phenylbut-3-en-1-one is a fundamental example of a chalcone, a class of natural and synthetic compounds belonging to the flavonoid family.[1][2] The defining feature of this scaffold is the 1,3-diaryl-2-propen-1-one framework, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This extended conjugate system is not merely a structural linker; it is the electrochemical engine driving the molecule's biological prowess. The electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic, making it a prime target for nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins and enzymes.[1] This covalent interaction, known as a Michael addition, is a recurring theme responsible for many of the observed biological effects.[1]

The synthetic accessibility of chalcones, most commonly via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde, allows for the systematic modification of both aromatic rings.[3][4] This ease of synthesis facilitates the exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

General Synthesis: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and versatile method for preparing chalcone derivatives. The reaction involves the base-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative, followed by dehydration to yield the characteristic α,β-unsaturated ketone.

Caption: General workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.

Anticancer Activity: A Multi-Targeted Assault on Malignancy

Chalcone derivatives have emerged as formidable anticancer agents due to their ability to modulate numerous targets and pathways critical for cancer cell survival and proliferation.[2][4][6] Their mechanism of action is not monolithic but rather a coordinated attack on several fronts, including the cytoskeleton, cell cycle regulation, and key signaling proteins.

Core Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many potent chalcone derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, often through covalent interaction with cysteine residues, these compounds inhibit its polymerization into functional microtubules.[2] This interference blocks the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death).[2][7] The presence of a trimethoxyphenyl group on one of the aromatic rings has been shown to be particularly favorable for this antimitotic activity.[2]

-

Induction of Apoptosis: Beyond mitotic arrest, chalcones can induce apoptosis by suppressing key survival proteins. For instance, some derivatives have been shown to suppress Specificity Protein 1 (Sp1), a transcription factor that regulates the expression of anti-apoptotic genes, in breast cancer cells.[2] They can also activate caspase-dependent apoptotic pathways.[2]

-

Modulation of Signaling Pathways: Chalcone derivatives act on a variety of signaling targets. They can inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and down-regulate Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor angiogenesis.[2] Furthermore, they can target and inhibit the transcription factor Nuclear Factor-κB (NF-κB), which controls the expression of genes involved in inflammation, cell survival, and proliferation.[2]

Caption: Key anticancer mechanisms of chalcone derivatives targeting mitosis and survival signaling.

Quantitative Data: Cytotoxic Activity

The anticancer potential of novel compounds is initially quantified by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5a | Breast (MCF-7) | 7.87 ± 2.54 | [4] |

| Compound 5b | Breast (MCF-7) | 4.05 ± 0.96 | [4] |

| Compound 9a | Colon (HCT-116) | 17.14 ± 0.66 | [4] |

| Compound 10a | Various (5 lines) | 0.026 - 0.035 | [7] |

| Compound A14 | Breast (MCF-7) | < 10.63 | [8] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the chalcone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases of living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. Chalcone derivatives exhibit potent anti-inflammatory properties by targeting key components of the inflammatory response.[11][12]

Core Anti-inflammatory Mechanisms

-

Inhibition of Inflammatory Enzymes: Chalcones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[12]

-

Suppression of Inflammatory Mediators: A significant mechanism is the suppression of nitric oxide (NO) production.[11] While NO has physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. Chalcones effectively inhibit NO formation in activated macrophages and microglial cells.[11]

-

NLRP3 Inflammasome Inhibition: More recently, chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[13] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[13] By directly targeting the NLRP3 protein, these derivatives can block inflammasome assembly and subsequent downstream inflammatory events, making them highly promising for treating inflammatory conditions like colitis.[13]

Caption: Anti-inflammatory action of chalcones via inhibition of the NLRP3 inflammasome and iNOS.

Quantitative Data: Anti-inflammatory Efficacy

| Compound ID | Assay | Activity | Reference |

| Compound 11 | NO Formation (N9 cells) | IC50 = 0.7 ± 0.06 µM | [11] |

| Compound 7 | Carrageenan Paw Edema | 62.79% inhibition | [14] |

| Ibuprofen (Std.) | Carrageenan Paw Edema | 72.88% inhibition | [14] |

| Compound F14 | IL-1β Secretion (BMDM) | IC50 = 0.74 µM | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[14][15][16] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema (swelling).

-

Animal Acclimation: Use male Wistar rats or Swiss albino mice.[17] Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.[17]

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Ibuprofen), and test groups (different doses of the chalcone derivative). Fast the animals overnight before the experiment.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[18] 1-Phenylbut-3-en-1-one derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][18]

Core Antimicrobial Mechanisms

The primary antimicrobial mechanism is believed to be the disruption of microbial cellular processes through the reactive α,β-unsaturated ketone moiety.[19]

-

Membrane Disruption: Chalcones can interact with and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[19][20]

-

Enzyme Inhibition: The electrophilic nature of the chalcone scaffold allows it to react with nucleophilic residues (like cysteine) in essential microbial enzymes.[1] This can inhibit key metabolic pathways, such as the biosynthesis of amino sugars required for cell wall formation by targeting enzymes like glucosamine-6-phosphate synthase.[19]

-

DNA Gyrase Inhibition: Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for controlling the topological state of DNA during replication and transcription.[19]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/ID | Microorganism | Activity (MIC or Inhibition Zone) | Reference |

| Tricyclic Flavonoids | Staphylococcus aureus | Inhibition zone up to 23 mm | [18] |

| Tricyclic Flavonoids (5c, 5e, 5f) | Candida parapsilosis | Inhibition zone ~17 mm | [18] |

| Chalcone Derivatives (6a-g) | Staphylococcus aureus | MIC = 0.4 - 0.6 mg/mL | [19] |

| Chalcone Derivatives (6a-g) | Bacillus subtilis | MIC = 0.4 - 0.6 mg/mL | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and efficient way to determine the MIC of a compound against various microorganisms.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chalcone derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Conclusion and Future Perspectives

The 1-phenylbut-3-en-1-one scaffold, a cornerstone of the chalcone family, is a remarkably versatile platform for the development of new therapeutic agents. The presence of the α,β-unsaturated ketone system confers a broad range of biological activities, enabling these compounds to engage with multiple targets implicated in cancer, inflammation, and microbial infections. The ease of their synthesis allows for extensive structural diversification, providing a clear path for optimizing potency and selectivity while minimizing off-target effects.

Future research should focus on several key areas:

-

Mechanism-Driven Design: Synthesizing novel derivatives with modifications specifically designed to enhance interaction with validated targets like tubulin, NLRP3, or specific microbial enzymes.

-

Hybrid Molecules: Creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores to achieve synergistic effects or dual-targeting capabilities.[2]

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, bioavailability, and metabolic stability, to enhance their in vivo efficacy and translational potential.

By leveraging a deep understanding of their chemical reactivity and mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of these promising derivatives, paving the way for the next generation of treatments for some of the most challenging human diseases.

References

- Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI.

- (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para.

- Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. PubMed Central.

- Synthesis and anti-inflamm

- 1-Phenyl-3-buten-1-ol | 936-58-3. Benchchem.

- Buy 1-Phenyl-3-buten-1-ol | 936-58-3. Smolecule.

- Two Important Anticancer Mechanisms of N

- Anticancer Activity of N

- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Deriv

- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science.

- Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases | Request PDF.

- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.

- Antimicrobial Action Mechanisms of Natural Compounds Isolated

- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv

- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Bentham Science.

- Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity.

- Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI.

- 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804. PubChem.

- (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)

- 1-PHENYL-3-BUTEN-1-OL | 936-58-3. ChemicalBook.

- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

- New chalcone derivatives as potential antimicrobial and antioxidant agent. PubMed Central.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH.

- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities.

- (PDF) Bioassays for Anticancer Activities.

- (PDF) Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. PubMed Central.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PubMed.

- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barb

- Bioassays for anticancer activities. PubMed.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. scitepress.org.

- Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evalu

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. jstage.jst.go.jp.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis [mdpi.com]

- 14. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpras.com [ijpras.com]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

- 19. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: 1-Phenylbut-3-en-1-one in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Simple Scaffold

1-Phenylbut-3-en-1-one, a member of the chalcone family of compounds, presents itself as a deceptively simple yet highly versatile scaffold for medicinal chemistry research.[1][2] Its core structure, featuring a phenyl ring, a conjugated enone system, and a terminal vinyl group, offers a rich landscape for chemical modification and exploration of biological activity. The key to its utility lies in the α,β-unsaturated ketone moiety, which acts as a potent Michael acceptor, making it an attractive starting point for the synthesis of a diverse range of bioactive molecules.[1][3] This guide provides an in-depth exploration of the applications of 1-phenylbut-3-en-1-one in medicinal chemistry, complete with detailed protocols for the synthesis of promising heterocyclic derivatives and a discussion on its potential as a covalent inhibitor and chemical probe.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [4][5] |

| Molecular Weight | 146.19 g/mol | [4][5] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | - |

| IUPAC Name | 1-phenylbut-3-en-1-one | [4][5] |

Core Application I: Synthesis of Bioactive Heterocycles

The electrophilic nature of the β-carbon in the enone system of 1-phenylbut-3-en-1-one makes it an ideal substrate for reactions with binucleophiles to construct a variety of heterocyclic cores, many of which are privileged structures in medicinal chemistry.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in numerous FDA-approved drugs. A facile, metal-free approach to synthesizing substituted pyrimidines involves the [3+3] annulation of an α,β-unsaturated ketone with an amidine, followed by oxidation.[4]

This protocol describes a two-step, one-pot synthesis of a vinyl-substituted phenylpyrimidine from 1-phenylbut-3-en-1-one and guanidine hydrochloride.

Scientific Rationale: The reaction proceeds via an initial Michael addition of the amidine to the enone, followed by intramolecular cyclization and dehydration to form a dihydropyrimidine. Subsequent oxidation, which can be achieved using mild, visible-light-mediated methods, leads to the aromatic pyrimidine.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of pyrimidine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-phenylbut-3-en-1-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add guanidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol).

-

Annulation: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the initial reaction, cool the mixture to room temperature. Bubble air through the solution or add a mild oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.1 mmol) and stir at room temperature for 12-24 hours.

-

Workup: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-amino-4-phenyl-6-vinylpyrimidine.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. While 1-phenylbut-3-en-1-one is not a 1,3-dicarbonyl, it can be readily converted to a pyrazoline intermediate upon reaction with hydrazine, which can then be oxidized to the corresponding pyrazole.

This two-step protocol involves the initial formation of a pyrazoline followed by in-situ oxidation.

Scientific Rationale: Hydrazine undergoes a conjugate addition to the enone, followed by intramolecular cyclization via condensation with the ketone to form the pyrazoline ring. The pyrazoline is then oxidized to the more stable aromatic pyrazole.

Reaction Scheme:

Caption: Synthesis of pyrazoles from 1-phenylbut-3-en-1-one.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenylbut-3-en-1-one (1.0 mmol) in ethanol (10 mL). Add hydrazine hydrate (1.5 mmol).

-

Cyclocondensation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the pyrazoline intermediate by TLC.

-

Oxidation: To the reaction mixture, add a suitable oxidizing agent, such as iodine (1.2 mmol) in the presence of a base (e.g., triethylamine, 2.0 mmol), or simply expose the reaction to air with vigorous stirring for 24-48 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if iodine was used). Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-phenyl-5-vinyl-1H-pyrazole. Confirm the structure using appropriate spectroscopic methods.

Core Application II: A Scaffold for Covalent Inhibitors

The electrophilic nature of 1-phenylbut-3-en-1-one makes it an attractive starting point for the design of covalent inhibitors. These inhibitors form a stable, covalent bond with a target protein, often leading to prolonged and potent inhibition.[6]

Mechanism of Action: The α,β-unsaturated ketone can act as a "warhead" that reacts with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme. This Michael addition reaction results in the irreversible modification of the protein.[7][8]

Caption: Covalent modification of a cysteine residue by a 1-phenylbut-3-en-1-one-based inhibitor.

Design Strategy:

-

Target Identification: Identify a protein of interest with a nucleophilic residue (e.g., cysteine) in or near a binding pocket.

-

Scaffold Hopping and SAR: Use 1-phenylbut-3-en-1-one as a core scaffold. Synthesize a library of derivatives by modifying the phenyl ring and the vinyl group to optimize non-covalent interactions with the target protein, thereby increasing the affinity and specificity of the covalent reaction.

-

Biological Evaluation: Screen the synthesized compounds for their ability to inhibit the target protein's function in vitro.[9] Determine the IC₅₀ values and confirm the covalent mechanism of action using techniques such as mass spectrometry.

Potential Biological Activities

While extensive biological data for 1-phenylbut-3-en-1-one itself is not widely published, the broader class of chalcones exhibits a wide range of pharmacological properties. Derivatives of 1-phenylbut-3-en-1-one are therefore promising candidates for screening in various therapeutic areas.

| Potential Biological Activity | Rationale |

| Antimicrobial and Antifungal | Chalcones are known to possess significant antimicrobial and antifungal properties.[2][10][11][12][13] |

| Anticancer/Cytotoxic | Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[14][15][16] |

| Anti-inflammatory | The chalcone scaffold is present in many natural and synthetic anti-inflammatory agents. |

| Enzyme Inhibition | The Michael acceptor functionality can target a wide range of enzymes.[9] |

Conclusion

1-Phenylbut-3-en-1-one is a valuable and versatile building block in medicinal chemistry. Its straightforward structure belies a rich reactivity profile, primarily driven by its α,β-unsaturated ketone system. This functionality allows for the efficient synthesis of diverse heterocyclic scaffolds with proven medicinal relevance and provides a rational starting point for the design of targeted covalent inhibitors. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in the pursuit of novel therapeutic agents.

References

-

(E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2022). MDPI. [Link]

-

Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2020). PMC. [Link]

-

A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2021). Organic & Biomolecular Chemistry. [Link]

-

Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (2018). PMC. [Link]

-

Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (2019). PMC. [Link]

-

New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PMC. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

1-PHENYL-3-BUTEN-1-OL. (n.d.). precisionFDA. Retrieved January 26, 2024, from [Link]

-

Advancing Protein Therapeutics through Proximity-Induced Chemistry. (2023). PMC. [Link]

-

Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions. (2021). NIH. [Link]

-

Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (2021). PubMed. [Link]

-

Increase of enzyme activity through specific covalent modification with fragments. (2017). PMC. [Link]

-

5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

-

COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. (2022). PolyU Scholars Hub. [Link]

-

Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein. (2020). PMC. [Link]

-

Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

-

1-Phenyl-3-buten-2-one | C10H10O | CID 37734. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

1-Phenylbut-3-en-1-one | C10H10O | CID 11039804. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Reaction of compound 3 with some 1,3-binucleophiles. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increase of enzyme activity through specific covalent modification with fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. research.polyu.edu.hk [research.polyu.edu.hk]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Application Note: Heterocycle Synthesis from 1-Phenylbut-3-en-1-one

Part 1: Strategic Overview & Material Handling

The Precursor Profile

1-Phenylbut-3-en-1-one (Phenyl Vinyl Ketone, PVK) is a highly reactive

Key Reactivity Modes:

-

Michael Acceptor: Nucleophilic attack at the

-carbon (C3). -

Dipolarophile: Participation in [3+2] cycloadditions.

-

Dienophile: Participation in [4+2] Diels-Alder reactions.

Critical Handling & Stability (The "Hidden" Protocol)

Expert Insight: The primary failure mode in working with 1-Phenylbut-3-en-1-one is its tendency to undergo spontaneous polymerization or dimerization. Commercial samples often degrade into viscous tars if not stabilized.

Stabilization Protocol:

-

Storage: Store neat samples at -20°C with 100-500 ppm hydroquinone or 4-tert-butylcatechol (TBC) as a radical inhibitor.

-

In-Situ Generation (Recommended): For maximum reproducibility, generate PVK in situ from its Mannich base precursor,

-dimethylaminopropiophenone hydrochloride . This eliminates the isolation of the unstable enone.

In-Situ Generation Reaction:

Part 2: Synthesis Workflows

Pathway A: Synthesis of 2-Pyrazolines (via Hydrazine Condensation)

Target Class: Anti-inflammatory and antidepressant scaffolds. Mechanism: Aza-Michael addition followed by intramolecular cyclocondensation.

Experimental Protocol

Reagents:

-

1-Phenylbut-3-en-1-one (1.0 equiv) [or Mannich Base precursor]

-

Phenylhydrazine (1.1 equiv)

-

Solvent: Ethanol (Absolute)[1]

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step:

-

Preparation: Dissolve 10 mmol of 1-Phenylbut-3-en-1-one in 20 mL of absolute ethanol.

-

Note: If using the Mannich base, suspend 10 mmol of the hydrochloride salt in ethanol and add 10 mmol of NaOAc to liberate the enone in situ.

-

-

Addition: Add 11 mmol of phenylhydrazine dropwise. The solution may warm slightly (exothermic).

-

Catalysis: Add 5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of the enone by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. The pyrazoline product often precipitates as a solid.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.

Validation:

-

1H NMR: Look for the disappearance of vinyl protons (5.8–6.5 ppm) and the appearance of the pyrazoline AMX system (three dd signals around 3.0–4.0 ppm).

Pathway B: Synthesis of Isoxazolines (via 1,3-Dipolar Cycloaddition)

Target Class: Antibacterial and antifungal pharmacophores. Mechanism: Concerted [3+2] cycloaddition between the enone (dipolarophile) and a nitrile oxide (1,3-dipole).

Experimental Protocol

Reagents:

-

1-Phenylbut-3-en-1-one (1.0 equiv)[2]

-

Benzohydroximoyl chloride (1.2 equiv) [Precursor to Nitrile Oxide]

-

Triethylamine (Et3N) (1.5 equiv)

-

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Setup: Dissolve 5 mmol of 1-Phenylbut-3-en-1-one and 6 mmol of benzohydroximoyl chloride in 15 mL of dry DCM. Cool the mixture to 0°C in an ice bath.

-

In-Situ Dipole Generation: Add Et3N (7.5 mmol) dissolved in 5 mL DCM dropwise over 30 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Quench: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway C: Synthesis of Pyrimidines (via Cyclocondensation)

Target Class: Kinase inhibitors and nucleotide analogs. Mechanism: Condensation with binucleophiles (Amidines/Guanidines).

Experimental Protocol

Reagents:

-

1-Phenylbut-3-en-1-one (1.0 equiv)[2]

-

Benzamidine hydrochloride (1.2 equiv)

-

Base: Sodium Ethoxide (NaOEt) (2.5 equiv)

-

Solvent: Ethanol[1]

Step-by-Step:

-

Base Activation: Dissolve 25 mmol of NaOEt in 30 mL of ethanol. Add 12 mmol of benzamidine hydrochloride and stir for 15 min to liberate the free amidine base.

-

Addition: Add 10 mmol of 1-Phenylbut-3-en-1-one slowly to the mixture.

-

Reflux: Heat to reflux for 6–8 hours.

-

Note: This reaction initially forms a dihydropyrimidine.[5] To obtain the fully aromatic pyrimidine, an oxidation step (e.g., DDQ or air oxidation) or elimination is often required if not spontaneous.

-

-

Workup: Evaporate solvent. Resuspend residue in water and neutralize with dilute HCl. Extract with EtOAc.

-

Purification: Recrystallization from ethanol.

Part 3: Mechanistic Visualization

Figure 1: Divergent synthesis pathways from 1-Phenylbut-3-en-1-one. The Mannich base is highlighted as the preferred stable precursor.

Part 4: Comparative Data Summary

| Reaction Pathway | Co-Reactant | Key Intermediate | Primary Mechanism | Typical Yield |

| Pyrazoline Synthesis | Phenylhydrazine | Hydrazone (transient) | Aza-Michael / Cyclization | 75-85% |

| Isoxazoline Synthesis | Nitrile Oxide | None (Concerted) | [3+2] Dipolar Cycloaddition | 60-80% |

| Pyrimidine Synthesis | Benzamidine | Dihydropyrimidine | Condensation / Oxidation | 50-70% |

| Diels-Alder | 1,3-Dienes | Cyclohexenyl ketone | [4+2] Cycloaddition | 65-90% |

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11039804, 1-Phenylbut-3-en-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazolines. Retrieved from [Link]

-

Allen, C. F. H. (1975). Identification of Phenyl Vinyl Ketone and Related Compounds as 2,4-Dinitrophenylhydrazones and Pyrazolines. Canadian Journal of Chemistry, 53, 865. (Historical grounding for handling and identification). Retrieved from [Link]

-

MDPI (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions. (Cited for Isoxazoline mechanism). Retrieved from [Link][7]

Sources

- 1. longdom.org [longdom.org]

- 2. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Asymmetric Synthesis Involving 1-Phenylbut-3-en-1-one: Application Note & Protocols

Executive Summary

1-Phenylbut-3-en-1-one (Allyl Phenyl Ketone) represents a unique challenge and opportunity in asymmetric synthesis. As a homoallylic ketone , it serves as a critical divergence point: it can be reduced to chiral homoallylic alcohols (valuable pharmacophores preserving the terminal alkene) or isomerized to conjugated enones (1-phenylbut-2-en-1-one) for Michael additions.

This application note provides validated protocols for the chemoselective asymmetric transfer hydrogenation (ATH) of 1-phenylbut-3-en-1-one to (R)- or (S)-1-phenylbut-3-en-1-ol, avoiding the thermodynamic "isomerization trap." Additionally, it details the asymmetric oxidative fluorocyclization of its oxime derivative to access chiral isoxazolines.

Technical Analysis: The Isomerization Challenge

The primary failure mode in working with 1-phenylbut-3-en-1-one is the unintended migration of the double bond. Under basic conditions (common in transfer hydrogenation), the

Mechanistic Divergence

Researchers must choose the catalytic system based on the desired target.

-

Target A (Homoallylic Alcohol): Requires kinetic control. Acidic or neutral hydrogen donors (e.g., HCOOH/TEA) and Ru(II) catalysts are preferred.

-

Target B (Saturated/Conjugated): Basic conditions (KOH/iPrOH) promote isomerization, leading to saturated alcohols or ketones.

Figure 1: Mechanistic divergence in the reduction of 1-phenylbut-3-en-1-one. The green path represents the desired chemoselective protocol.

Core Application 1: Chemoselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of chiral 1-phenylbut-3-en-1-ol (>95% ee) without reducing or migrating the alkene.

Catalyst Selection

The RuCl(p-cymene)[(R,R)-TsDPEN] complex (Noyori-Ikariya type) is the gold standard. Unlike Rh-based catalysts which often favor isomerization (see Result 1.7), this Ruthenium complex operates efficiently under acidic buffering (Formic acid/Triethylamine), suppressing enolate formation.

Protocol: Asymmetric Reduction to (R)-1-Phenylbut-3-en-1-ol

Materials:

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) - Note: DCM often yields higher chemoselectivity.

Step-by-Step Procedure:

-

Catalyst Pre-activation: In a Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol) in degassed DCM (2.0 mL). Stir for 5 mins.

-

Substrate Addition: Add 1-phenylbut-3-en-1-one (146 mg, 1.0 mmol).

-

H-Donor Addition: Cool the mixture to 0°C. Add the HCOOH/TEA mixture (0.5 mL, excess) dropwise via syringe.

-

Critical Control Point: The exotherm must be controlled. High temperatures (>30°C) increase the risk of isomerization.

-

-

Reaction: Stir at room temperature (20-25°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.[1][3]

-

Success Metric: Disappearance of ketone; absence of conjugated enone peak.

-

-

Workup: Quench with water (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with sat. NaHCO3 (to remove formic acid) and brine.

-

Purification: Flash chromatography (Silica gel, Pentane/Ether).

Expected Results:

| Parameter | Value |

|---|---|

| Yield | 85 - 95% |

| Enantiomeric Excess (ee) | 90 - 97% |

| Chemoselectivity | >98% (Alcohol vs Saturated/Isomerized products) |[4]

Core Application 2: Asymmetric Oxidative Fluorocyclization

Objective: Transformation of the oxime derivative into chiral 5-(fluoromethyl)-3-phenyl-4,5-dihydroisoxazole. Significance: This reaction leverages the alkene moiety, creating a fluorinated heterocyclic core common in modern agrochemicals and pharmaceuticals.

Mechanism

This transformation utilizes a hypervalent iodine(III) species generated in situ from an aryl iodide catalyst and an oxidant (Selectfluor), triggering a 5-exo-trig cyclization.

Protocol: Catalytic Fluorocyclization

Materials:

-

Substrate: 1-Phenylbut-3-en-1-one oxime (Prepared via standard condensation with NH2OH).

-

Catalyst: p-Iodotoluene (10-20 mol%)

-

Oxidant: Selectfluor (1.5 eq)[1]

-

Fluorine Source/Activator: Amine[1]·HF complex (e.g., TEA·3HF)

-

Solvent: Chloroform (CHCl3)[1]

Step-by-Step Procedure:

-

Setup: In a Teflon-capped vial, dissolve the oxime (0.2 mmol) and p-iodotoluene (20 mol%) in CHCl3 (0.5 mL).

-

Reagent Addition: Add the Amine·HF complex followed by Selectfluor (1.5 eq).[1]

-

Safety: HF complexes are corrosive. Use proper PPE and plastic/Teflon labware.

-

-

Reaction: Stir at ambient temperature for 24 hours. The reaction proceeds via the formation of an in situ iodotoluene difluoride species.[1]

-

Quench: Pour mixture into saturated NaHCO3. Extract with DCM.

-

Analysis: Isolate the isoxazoline.[1] The stereochemistry is determined by the chiral environment if a chiral aryl iodide or phase transfer catalyst is used (see References for chiral ligand specifics).

Comparative Data: Biocatalytic vs. Chemical Routes

| Feature | Chemical ATH (Ru-TsDPEN) | Biocatalysis (Lk-ADH) |

| Enantioselectivity | High (90-97% ee) | Variable (Low to High depending on variant) |

| Chemoselectivity | High (with HCOOH/TEA) | High (Enzymes rarely isomerize) |

| Scalability | Excellent (kg scale) | Good (requires cofactor regeneration) |

| Cost | Moderate (Ru catalyst) | Low (once enzyme is expressed) |

| Key Limitation | Sensitivity to base (isomerization) | Substrate inhibition / Specificity |

References

-

Biocatalytic Reduction: Rudzka, K. et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Communications Chemistry. Link

-

Isomerization Risks in ATH: Omni, M. et al. Asymmetric hydrogenation of industrially relevant substrates. Università degli Studi di Milano. Link

-

Fluorocyclization: Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. Helvetica Chimica Acta.[1] Link

-

General Synthesis of Substrate: Photochemical cobalt hydride catalysis for newly selective transformations. RWTH Aachen. Link

-

Asymmetric Alpha-Functionalization: Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines. Nature Communications.[5] Link[5]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. air.unimi.it [air.unimi.it]

- 4. Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: Strategic Utilization of 1-Phenylbut-3-en-1-one in Pharmaceutical Synthesis

Executive Summary